N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide is a synthetic compound identified through virtual screening efforts for novel HIV-1 inhibitors. [] It falls under the classification of small-molecule inhibitors and plays a significant role in scientific research for its potential to target the HIV-1 assembly process. []
Synthesis Analysis
While a detailed synthesis pathway for N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide was not explicitly provided in the reviewed literature, its identification stemmed from a virtual screening campaign of a small molecule library. [] This suggests that the compound was likely synthesized and available within that library.
Mechanism of Action
N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide exhibits antiviral activity by targeting the HIV-1 matrix (MA) protein. [] Its mechanism involves binding to the highly conserved phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of MA. [] This interaction competes with PI(4,5)P2 for MA binding, thereby hindering the production of new virus particles. [] Mutation studies on MA residues within the PI(4,5)P2 binding site confirmed the compound's specific interaction and mechanism of action. []
Applications
Inhibition of HIV-1 Replication: The compound exhibits antiviral activity against a broad spectrum of HIV-1 isolates, with IC50 values ranging from 7.5–15.6 μM for the group M isolates tested. [] This suggests its potential for further development as a novel therapeutic agent against HIV-1.
Tool for Studying HIV-1 MA Protein: As a chemical probe, N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide can be utilized to investigate the biological role of the HIV-1 MA protein in greater depth. [] This can provide valuable insights into the viral assembly process and potentially uncover new targets for antiviral drug development.
Future Directions
Structure-Activity Relationship (SAR) Studies: Further optimizing the compound's structure through SAR studies could enhance its potency and improve its pharmacological properties for potential therapeutic development. []
Compound Description: This compound, identified as 17 in the source paper, was identified as a potential HIV-1 inhibitor targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein []. It exhibited antiviral activity in primary human peripheral blood mononuclear cells, with mechanistic studies indicating direct interaction with HIV-1 MA [].
Relevance: This compound shares significant structural similarities with N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide. Both compounds possess a central piperazine ring substituted at the 1-position with a 2-ethoxyphenyl group. Additionally, both feature an acetamide linker attached to the piperazine ring, although the specific substituent on the acetamide nitrogen differs between the two compounds. This shared scaffold suggests potential for similar biological activity and target interactions.
Compound Description: Identified as compound 18 in its source, this molecule emerged as another potential HIV-1 inhibitor from the same virtual screening that identified compound 17 []. It demonstrated antiviral activity in human peripheral blood mononuclear cells, suggesting a role in disrupting HIV-1 replication [].
Relevance: Although structurally distinct from N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide at first glance, compound 18 shares a crucial feature: an acetamide linker connected to a heterocyclic ring system. In compound 18, this system is an imidazo[2,1-b][1,3]thiazole, while in N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide, it's a benzothiadiazole. Both of these heterocycles are known for their biological activity, suggesting this shared motif might be key for interacting with similar biological targets.
Compound Description: This molecule, designated as VUF11211 in the study, is a high-affinity CXCR3 antagonist with a rigid, elongated structure featuring two basic groups []. It effectively blocks the binding and/or function of CXCR3 chemokines, potentially through allosteric interactions with the receptor [].
Relevance: The relevance of this compound lies in its shared piperazine moiety with N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide. While the substituents on the piperazine differ significantly between the two molecules, this common structural element highlights the potential importance of the piperazine ring in their respective biological activities and interactions. Further investigation into the structure-activity relationships of both compounds could reveal insights into the specific roles played by the piperazine ring and its substituents.
Compound Description: Referred to as NBI-74330 in the paper, this compound represents another high-affinity CXCR3 antagonist, belonging to the 8-azaquinazolinone class and lacking basic groups []. Like VUF11211, it demonstrates potent inhibition of CXCR3 chemokine binding and/or function, suggesting a potential therapeutic role in CXCR3-mediated diseases [].
Relevance: The connection to N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide lies in the shared acetamide linker. Both compounds feature an acetamide moiety attached to a larger aromatic system. In NBI-74330, it's a pyrido[2,3-d]pyrimidine, while in N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide, it's a benzothiadiazole. Although their functions differ, the presence of this shared linker raises the possibility of common structural motifs influencing their interactions with biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.